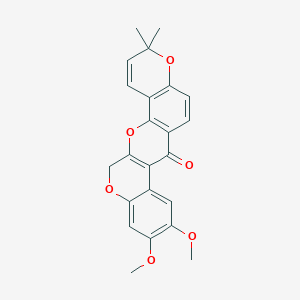

Dehydrodeguelin

Description

This compound has been reported in Derris elliptica, Tephrosia candida, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQVFILFHVPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188217 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-23-7 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydrodeguelin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodeguelin is a naturally occurring rotenoid, a class of organic compounds often found in the roots and stems of various plant species. As a natural flavonoid, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and the key signaling pathways it modulates. Detailed experimental protocols for assays commonly used to investigate its effects are also presented.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₀O₆ | [1] |

| Molecular Weight | 392.4 g/mol | [1] |

| CAS Number | 3466-23-7 | [1][2] |

| Melting Point | 233 °C | [2] |

| Boiling Point | 577.9 ± 50.0 °C (Predicted) | [2] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Appearance | Powder | [3] |

| Purity | 95% - 99% (Commercially available) | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Spectral Data

The structural elucidation and identification of this compound are typically confirmed using a combination of spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrumentation used, the following methods are standard for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the molecule by identifying the connectivity of atoms.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, such as HPLC-DAD (Diode-Array Detection) and HPLC-ELSD (Evaporative Light Scattering Detector), are used for the purification and quantification of this compound.[3]

Biological Activities and Signaling Pathways

This compound and its close analog, deguelin, have been extensively studied for their potent anti-tumorigenic properties. These compounds exert their effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Anti-proliferative and Apoptotic Effects

This compound has been shown to inhibit the growth of various cancer cell lines.[5] This is achieved through the induction of cell cycle arrest and apoptosis (programmed cell death).[5][6] The apoptotic effects are mediated through both intrinsic and extrinsic pathways.

One of the primary mechanisms of action is the inhibition of mitochondrial bioenergetics.[4] this compound can diminish oxygen consumption in mitochondria, leading to the dissipation of the mitochondrial inner transmembrane potential, production of reactive oxygen species (ROS), and ultimately, the activation of caspases, which are key executioners of apoptosis.[4]

Key Signaling Pathways Modulated by this compound

Several critical signaling pathways are targeted by this compound and its analogs:

-

PI3K/Akt Pathway: This is a central pathway that regulates cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][7][8] By inhibiting the phosphorylation of Akt, it prevents the downstream activation of pro-survival signals and promotes apoptosis.[6][7]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. This compound can suppress the activation of NF-κB, which in turn can sensitize cancer cells to apoptosis.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Studies have indicated that this compound can modulate the MAPK signaling pathway to induce apoptosis in cancer cells.[1]

-

Wnt/β-catenin Signaling Pathway: In some cancers, such as breast cancer, this compound has been found to inhibit cell growth by modulating the expression of key members of the Wnt/β-catenin signaling pathway.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as Akt, p-Akt, and caspases.

Materials:

-

Treated and untreated cell pellets

-

Ice-cold PBS

-

RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Wash cell pellets with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 12,000g for 15 minutes at 4°C.[10]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature protein samples by boiling in Laemmli buffer for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion

This compound is a promising natural compound with significant anti-cancer potential. Its ability to modulate multiple oncogenic signaling pathways, particularly the PI3K/Akt pathway, leading to the induction of apoptosis, makes it a valuable candidate for further investigation in drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

References

- 1. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 2. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis induction by the natural product cancer chemopreventive agent deguelin is mediated through the inhibition of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deguelin inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Dehydrodeguelin: A Technical Guide to its Discovery, Mechanism, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodeguelin, a naturally occurring rotenoid found in several plant species, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research. It details the compound's natural sources, isolation, and characterization, and presents a thorough examination of its mechanisms of action, including its role as a mitochondrial complex I inhibitor and a modulator of critical cellular signaling pathways such as PI3K/Akt and NF-κB. This document aims to serve as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug development efforts.

Discovery and Historical Context

This compound is a member of the rotenoid family of compounds, which are naturally occurring isoflavonoids. Historically, rotenoid-containing plants have been used as insecticides and piscicides (fish poisons) due to their potent inhibitory effects on mitochondrial respiration. The investigation into the chemical constituents of these plants led to the isolation and characterization of numerous rotenoids, including this compound.

Initial research focused on the isolation and structural elucidation of these compounds from various plant sources. This compound has been isolated from several plant species, including Derris elliptica, Derris trifoliata, and Millettia caerulea.[1][2][3] The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, was pivotal in determining the precise chemical structure of this compound.

In recent decades, the research focus has shifted towards understanding the pharmacological properties of this compound. A significant body of work has emerged demonstrating its potent anticancer activities against a variety of cancer cell lines. This has led to a deeper investigation into its molecular mechanisms of action, positioning this compound and its analogs as promising candidates for cancer chemotherapy and chemoprevention.[4][5][6]

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀O₆ | [7] |

| Molecular Weight | 392.4 g/mol | [7] |

| Appearance | Amorphous powder | [1] |

| UV (in MeOH) λmax (nm) | 200-450 | [1] |

| ¹H NMR | Data not explicitly found in search results | |

| ¹³C NMR | Data not explicitly found in search results | |

| IR | Data not explicitly found in search results | |

| MS (HRESIMS) | m/z 431.1101 [M+Na]⁺ (calcd 431.1101) | [1] |

Note: While specific NMR and IR data were not available in the provided search snippets, these are standard techniques for the characterization of such compounds. Researchers should refer to specialized chemical databases or primary literature for detailed spectral assignments.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. The primary mechanisms underlying its bioactivity include the induction of apoptosis, inhibition of cell proliferation, and modulation of key cellular signaling pathways.[4][6]

Inhibition of Mitochondrial Complex I

A primary molecular target of this compound, like other rotenoids, is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[8] Inhibition of Complex I disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.[9]

Modulation of Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been demonstrated to inhibit the PI3K/Akt signaling cascade.[10][11][12] By inhibiting this pathway, this compound can suppress the growth and survival of cancer cells and induce apoptosis.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor progression. This compound has been shown to suppress the activation of NF-κB.[13][14][15] This inhibition can lead to decreased expression of anti-apoptotic proteins and increased sensitivity of cancer cells to apoptosis-inducing agents.

Caption: this compound suppresses the NF-κB signaling pathway.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and its related compound, Deguelin, in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Deguelin | SW-620 | Colon Cancer | 0.462 | [4] |

| Deguelin | HT-29 | Colon Cancer | Inactive | [1] |

| Deguelin | SGC-996 | Gallbladder Carcinoma | Data not specified | [4] |

| Deguelin | RKO | Human Colorectal Carcinoma | Data not specified | [4] |

| Deguelin | KUT-1 | HTLV-1-transformed T-cell | Data not specified | [4] |

| Dehydrodieugenol B analogues | Leishmania (L.) infantum | Leishmaniasis | 3.0 - 32.7 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cells and to calculate its IC₅₀ value.[17][18][19]

Materials:

-

Adherent cancer cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in cells treated with this compound, for example, to assess the phosphorylation status of Akt or the levels of NF-κB pathway components.[20][21][22][23]

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Lyse the treated and control cells with ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mitochondrial Complex I Activity Assay

This protocol measures the enzymatic activity of mitochondrial complex I in isolated mitochondria after treatment with this compound.[24][25][26]

Materials:

-

Isolated mitochondria from control and this compound-treated cells

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂)

-

NADH

-

Ubiquinone (Coenzyme Q₁)

-

Rotenone (a known complex I inhibitor, as a positive control)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Isolate mitochondria from cells using a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial preparations.

-

In a cuvette or 96-well plate, add the assay buffer and a specific amount of mitochondrial protein (e.g., 50 µg).

-

Add ubiquinone to act as the electron acceptor.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

To determine the specific activity of complex I, perform a parallel assay in the presence of rotenone to inhibit complex I.

-

The complex I activity is the rotenone-sensitive rate of NADH oxidation.

-

Compare the activity in mitochondria from this compound-treated cells to that of control cells.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anticancer properties. Its multifaceted mechanism of action, involving the inhibition of mitochondrial complex I and the modulation of key oncogenic signaling pathways, makes it an attractive candidate for further investigation and development. Future research should focus on a more detailed elucidation of its structure-activity relationships, in vivo efficacy and toxicity studies, and the development of synthetic analogs with improved pharmacological profiles. The comprehensive data and protocols presented in this guide are intended to provide a solid foundation for researchers to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deguelin's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Complex I Inhibitors Expose a Vulnerability for Selective Killing of Pten-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dehydroepiandrosterone modulates the PTEN/PI3K/AKT signaling pathway to alleviate 4-vinylcyclohexene diepoxide-induced premature ovarian insufficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NFkappaB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KEGG PATHWAY: hsa04064 [genome.jp]

- 16. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 20. bio-rad.com [bio-rad.com]

- 21. origene.com [origene.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 24. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Complex I activity assay [protocols.io]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Dehydrodeguelin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodeguelin is a naturally occurring rotenoid, a class of isoflavonoids, found within various members of the Fabaceae (legume) family.[1] Rotenoids are known for their insecticidal properties, and increasingly, for their potential pharmacological activities.[2] this compound, a derivative of deguelin, has garnered interest in the scientific community for its own unique biological effects, which are under investigation for their therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its role as a secondary metabolite in the Fabaceae family, its biosynthesis, biological activities, and the experimental methodologies used for its study.

Chemical Properties

This compound is characterized by a pentacyclic ring structure. Its molecular formula and other key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H20O6 | [3] |

| Molecular Weight | 392.4 g/mol | [4] |

| IUPAC Name | 17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | [5] |

| CAS Number | 3466-23-7 | [5] |

| Appearance | Yellow powder | [4] |

Occurrence in Fabaceae

This compound has been identified in several genera within the Fabaceae family. Its presence is often alongside other rotenoids like deguelin and rotenone. The concentration of these compounds can vary significantly between species, strains, and even different parts of the plant.

Quantitative Data of this compound and Related Rotenoids in Fabaceae

The following tables summarize the quantitative data for this compound and the closely related compound deguelin found in various Fabaceae species.

Table 1: Deguelin Content in Tephrosia Species

| Species | Strain/Origin | Plant Part | Deguelin Content (% dry weight) | Reference |

| Tephrosia vogelii | PI 257533 (USA) | Leaves | 0.0000 - 0.0211 | [6] |

| Tephrosia vogelii | PI 305346 (Kenya) | Leaves | 0.0000 - 0.0123 | [6] |

| Tephrosia adunca | PI 224328 (Venezuela) | Leaves | 0.0211 - 0.1498 | [6] |

| Tephrosia adunca | PI 224329 (Venezuela) | Leaves | 0.0211 - 0.2957 | [6] |

| Tephrosia candida | PI 286259 (Brazil) | Leaves | 0.0000 - 0.0468 | [6] |

| Tephrosia candida | PI 305345 (South Africa) | Leaves | 0.0000 - 0.0163 | [6] |

| Tephrosia candida | PI 390753 (USA) | Leaves | 0.0177 - 0.1444 | [6] |

| Tephrosia grandiflora | PI 305347 (South Africa) | Leaves | 0.0000 - 0.0289 | [6] |

Table 2: Deguelin Content in Derris Species

| Species | Plant Part | Deguelin Content | Reference |

| Derris urucu | Bark | 30 mg/g | [5] |

Table 3: Presence of this compound in Other Fabaceae Genera

| Genus | Species | Note | Reference |

| Lonchocarpus | L. nicou | This compound has been isolated from this species. | [7] |

| Mundulea | M. sericea | This species is known to contain rotenoids, including deguelin and tephrosin, and this compound is also present. | [2][8] |

| Amorpha | A. fruticosa | This compound has been isolated from the leaves of this plant. |

Biosynthesis of this compound

This compound, as a rotenoid, belongs to the larger class of isoflavonoids. The biosynthesis of isoflavonoids begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. A key step is the conversion of a flavanone intermediate to an isoflavone, catalyzed by the enzyme isoflavone synthase. The pathway then proceeds through a series of enzymatic modifications, including hydroxylation, methylation, and cyclization to form the characteristic rotenoid scaffold. The final steps leading to this compound involve the formation of the dehydro bond.

Biological Activities

The biological activities of this compound are an active area of research, with many studies focusing on its potential as an anticancer agent. Much of the current understanding is extrapolated from studies on the closely related compound, deguelin, which has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis.

Signaling Pathways Modulated by Deguelin (and potentially this compound)

1. PI3K/Akt Signaling Pathway:

Deguelin is a known inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9][10] This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting PI3K, deguelin prevents the phosphorylation and activation of Akt, leading to downstream effects such as the induction of apoptosis.

2. NF-κB Signaling Pathway:

Deguelin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[11] It can inhibit the activation of IκBα kinase (IKK), which is a critical step in the NF-κB signaling cascade. This leads to the suppression of NF-κB-regulated gene expression, which can potentiate apoptosis and inhibit cell invasion.[11]

3. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. While direct studies on this compound are limited, deguelin has been reported to have minimal effects on the MAPK pathway in some cell lines.[9] However, given the complexity of this pathway and the diverse biological activities of rotenoids, further investigation into the effects of this compound on the MAPK cascade is warranted.

4. Apoptosis:

Through its inhibitory effects on pro-survival signaling pathways like PI3K/Akt and NF-κB, this compound is expected to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism by which many anticancer agents exert their therapeutic effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the isolation, quantification, and biological evaluation of this compound.

General Experimental Workflow

Isolation and Purification of this compound

1. Extraction:

-

Plant Material: Dried and powdered plant material (e.g., leaves, roots, stems) from a Fabaceae species known to contain this compound.

-

Solvent Extraction: The powdered material is typically extracted with an organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1).[12] Maceration or Soxhlet extraction can be employed.

-

Crude Extract: The solvent is evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Quantification of this compound

High-Performance Thin-Layer Chromatography (HPTLC):

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A suitable solvent system is developed to achieve good separation of this compound from other components. An example mobile phase for related compounds is toluene:ethyl acetate:formic acid (5:4:1, v/v/v).

-

Sample Application: Standard solutions of this compound and the plant extracts are applied to the HPTLC plate as bands.

-

Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

-

Detection and Densitometry: After development, the plate is dried and the bands are visualized under UV light (e.g., 254 nm or 366 nm). The quantification is performed using a densitometer by scanning the plates at the wavelength of maximum absorbance of this compound. A calibration curve is generated using the standard solutions to determine the concentration of this compound in the samples.[13][14]

Ultra-Performance Liquid Chromatography (UPLC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of two or more solvents, such as acetonitrile and water.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., around 294 nm for rotenoids).

-

Quantification: A calibration curve is prepared using standard solutions of this compound to quantify its amount in the plant extracts.[15]

Biological Evaluation: Signaling Pathway Analysis

Western Blot Analysis for PI3K/Akt Pathway:

-

Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for specific time periods.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key proteins in the PI3K/Akt pathway (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of this compound on protein phosphorylation.

NF-κB Luciferase Reporter Assay:

-

Cell Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After transfection, the cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB signaling pathway.[9][16]

Conclusion

This compound is a promising secondary metabolite from the Fabaceae family with significant potential for further research and development. Its presence in various traditional medicinal plants, coupled with the emerging understanding of its biological activities, particularly its influence on key cancer-related signaling pathways, makes it a compelling candidate for drug discovery programs. This technical guide provides a foundational understanding of this compound, offering researchers the necessary information to embark on further investigations into its therapeutic applications. The provided methodologies for isolation, quantification, and biological evaluation will serve as a valuable resource for designing and executing future studies on this intriguing natural product.

References

- 1. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of rotenoids. Chalcone, isoflavone, and rotenoid stages in the formation of amorphigenin by Amorpha fruticosa seedlings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 10. Biosynthesis of the rotenoid amorphigenin: incorporation of a 2′-[14C]-methoxylated isoflavone by germinating Amorpha seeds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Antiplasmodial and antileishmanial flavonoids from Mundulea sericea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Initial Screening of Dehydrodeguelin for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodeguelin, a naturally occurring rotenoid, presents a compelling profile for biological activity screening due to its structural similarity to deguelin, a compound with known anticancer, insecticidal, and metabolic effects. This technical guide provides a comprehensive overview of the initial screening process for this compound, focusing on its potential as a therapeutic agent. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on its close analog, deguelin, to propose a robust screening strategy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development.

Introduction

This compound is a member of the rotenoid family of natural products, which are known for their diverse biological activities. Its structural analog, deguelin, has been extensively studied and has demonstrated significant potential in several therapeutic areas. The primary biological activities associated with deguelin, and therefore of high interest for the initial screening of this compound, include anticancer, insecticidal, and metabolic modulatory effects. This guide outlines the foundational assays and conceptual frameworks necessary to conduct a thorough initial biological activity screening of this compound.

Key Biological Activities for Initial Screening

The initial screening of this compound should focus on three primary areas of biological activity, based on the known properties of the closely related compound, deguelin.

Anticancer Activity

Deguelin has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. The proposed anticancer screening of this compound should therefore investigate its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Anticancer Activity of Deguelin (Reference for this compound Screening)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HT-29 | Colon Cancer | 0.0432 | Not Specified |

| A549 | Lung Cancer | 0.8 - 1.2 | 48 |

| PC-3 | Prostate Cancer | ~1.0 | 48 |

| MCF-7 | Breast Cancer | ~0.1 | 48 |

| U87 | Glioblastoma | ~1.0 | 48 |

Note: This data pertains to Deguelin and serves as a benchmark for interpreting results from this compound studies.

Insecticidal Activity

Rotenoids, as a class of compounds, have a long history of use as insecticides. The insecticidal potential of this compound should be a key component of its initial screening.

Data Presentation: Insecticidal Activity of Related Rotenoids (Reference for this compound Screening)

| Compound | Insect Species | LC50 |

| Rotenone | Drosophila melanogaster (larvae) | Not Specified |

| Rotenone | Spodoptera frugiperda (larvae) | Not Specified |

Metabolic Effects

Deguelin is a known inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain. This inhibition disrupts cellular energy metabolism and can contribute to its anticancer effects. The initial screening of this compound should include an assessment of its impact on mitochondrial respiration.

Experimental Protocols

Detailed methodologies for the key experiments required for the initial screening of this compound are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualization of Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a known target of deguelin. Initial screening of this compound should investigate its potential to modulate this pathway.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Apoptosis Induction Pathway

Deguelin induces apoptosis through the intrinsic mitochondrial pathway. This compound is hypothesized to act through a similar mechanism.

Caption: Hypothesized intrinsic apoptosis pathway activated by this compound.

Experimental Workflow for Anticancer Screening

A logical workflow for the initial anticancer screening of this compound is crucial for efficient data generation and interpretation.

Caption: A streamlined workflow for the initial anticancer screening of this compound.

Conclusion and Future Directions

The initial biological screening of this compound holds significant promise for the discovery of a novel therapeutic agent. The methodologies and conceptual frameworks presented in this guide, largely informed by studies on its close analog deguelin, provide a solid foundation for a comprehensive investigation into its anticancer, insecticidal, and metabolic properties. A critical next step is to generate specific quantitative data for this compound, particularly its IC50 values against a panel of cancer cell lines and its LC50 values against relevant insect pests. Furthermore, elucidating its precise mechanism of action, including its effects on mitochondrial function and key signaling pathways, will be crucial for its future development as a potential drug candidate. The lack of direct quantitative data for this compound in the current literature underscores the importance of the screening strategy outlined herein.

Methodological & Application

Dehydrodeguelin as a Mitochondrial Complex I Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodeguelin is a naturally occurring rotenoid, a class of organic compounds often found in the roots and stems of certain plant species.[1][2] Structurally similar to rotenone, this compound is recognized primarily for its role as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][3] This complex is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane.[4][5] By inhibiting complex I, this compound disrupts cellular respiration, leading to a cascade of downstream effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels).[2][6][7] Consequently, this compound has garnered significant interest as a potential chemopreventive and chemotherapeutic agent for various cancers.[1][7]

Mechanism of Action

Mitochondrial complex I catalyzes the transfer of electrons from NADH to ubiquinone.[3] This process is a critical step in cellular respiration, as it contributes to the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of ATP by ATP synthase (Complex V).[8]

This compound exerts its inhibitory effect by binding to the ubiquinone binding site of complex I, thereby blocking the electron transfer process.[3] This inhibition leads to several key cellular consequences:

-

Decreased ATP Production: The halt in electron flow significantly impairs the proton gradient, leading to a sharp decline in mitochondrial ATP synthesis.

-

Shift to Glycolysis: To compensate for the loss of ATP from oxidative phosphorylation, cells often upregulate glycolysis, leading to increased lactate production and acidification of the cellular environment.[8]

-

Induction of Apoptosis: The disruption of mitochondrial function is a potent trigger for apoptosis. This compound has been shown to activate the mitochondrial pathway of apoptosis by affecting the expression of anti-apoptotic proteins like BCL2 and XIAP.[9]

-

Cell Cycle Arrest: this compound can halt the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[10] This is sometimes mediated through the regulation of key cell cycle proteins like p27.[2]

-

Modulation of Signaling Pathways: The initial metabolic stress caused by complex I inhibition triggers broader changes in cellular signaling. This compound is known to suppress pro-survival pathways such as PI3K/Akt/mTOR and NF-κB.[2][10]

Data Presentation

The inhibitory and cytotoxic concentrations of this compound can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the specific cell line.

| Parameter | System/Cell Line | Value | Reference |

| IC50 (Complex I Inhibition) | Pten-null Fibroblasts | ~10-20 nM | |

| IC50 (Cytotoxicity) | Pten-null Fibroblasts | ~20 nM | |

| IC50 (Cytotoxicity) | Pten-WT Fibroblasts | ~10 µM | |

| Effective Concentration | Gastric Cancer Cells (MKN-74) | 1 µg/mL (with Metformin at 1000 µg/mL and Rotenone at 0.01 µg/mL showing similar OCR suppression) | [8] |

Note: IC50 values can be highly dependent on assay conditions and cell type. The data above represents examples from specific studies.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Complex I Activity

This protocol describes a colorimetric method to determine the specific activity of Complex I in isolated mitochondria.[4][5]

Principle: The assay measures the NADH-dependent reduction of a dye, which is coupled to the reduction of decylubiquinone, a ubiquinone analog.[4][5] The rate of color change (decrease in absorbance at 600 nm) is proportional to Complex I activity. Specificity is confirmed by subtracting the activity measured in the presence of a known Complex I inhibitor, rotenone.[5]

Materials:

-

Isolated mitochondria (protein concentration ≥ 500 µg/mL)

-

Complex I Assay Buffer

-

NADH

-

Decylubiquinone

-

Complex I Dye (absorbs at 600 nm in oxidized form)

-

This compound (in appropriate solvent, e.g., DMSO)

-

Rotenone (positive control inhibitor)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Assay Genie BN01128, Abcam ab287847, Sigma-Aldrich MAK359).[4][5] Warm buffers to room temperature before use. Keep isolated mitochondria on ice.

-

Sample Preparation: Dilute the mitochondrial sample with Complex I Assay Buffer. The final amount per well should be between 1-5 µg of mitochondrial protein.[5] Prepare multiple dilutions to ensure the activity falls within the linear range of the assay.

-

Assay Setup:

-

Sample Wells: Add the diluted mitochondrial sample to the wells.

-

Inhibitor Wells: To separate wells, add the mitochondrial sample and the desired concentration of this compound. Incubate for a predetermined time (e.g., 15-30 minutes) if pre-incubation is required.

-

Background Control Wells: Add the mitochondrial sample and a saturating concentration of Rotenone.

-

-

Reaction Mix: Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. Add this mix to all wells.

-

Reaction Initiation: Add NADH to each well to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 600 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[4]

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA600/min) for each well from the linear portion of the curve.

-

Total Activity: Rate of the sample well.

-

Background Activity: Rate of the Rotenone-inhibited well.

-

Specific Complex I Activity: (Total Activity - Background Activity) / amount of mitochondrial protein.

-

% Inhibition by this compound: [1 - (Rate of this compound well - Background Activity) / (Total Activity - Background Activity)] * 100.

Protocol 2: Assessment of Mitochondrial Respiration using High-Resolution Respirometry

This protocol describes a "Mitochondrial Stress Test" using a Seahorse XFe96 Analyzer to measure the Oxygen Consumption Rate (OCR) in live cells treated with this compound.[11]

Principle: The assay measures real-time OCR of cells in a microplate. By sequentially injecting a series of mitochondrial inhibitors, key parameters of mitochondrial function are determined. This compound is introduced as the inhibitor of interest, followed by standard inhibitors like oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the ETC to induce maximal respiration), and a mix of rotenone and antimycin A (Complex I and III inhibitors) to shut down all mitochondrial respiration.[11]

Materials:

-

Adherent cells of interest

-

Cell culture medium and supplements

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

-

Rotenone & Antimycin A mixture

-

Seahorse XFe96 Analyzer

Procedure:

-

Cell Seeding: Plate cells in a Seahorse XF microplate and allow them to adhere and grow to the desired confluency.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]

-

Drug Preparation: Prepare stock solutions of this compound and the other inhibitors. Dilute them in the assay medium to the desired final concentrations for injection.

-

Cartridge Loading: Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge:

-

Port A: this compound (or vehicle control)

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

Cell Preparation: One hour before the assay, remove the culture medium from the cells, wash with warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[11]

-

Run Assay: Place the cell plate and the loaded cartridge into the Seahorse XFe96 Analyzer and start the pre-programmed assay protocol. The instrument will calibrate and then begin measuring OCR, injecting the compounds at specified time points.

Data Analysis: The resulting OCR profile allows for the calculation of:

-

Basal Respiration: The initial OCR before any injections.

-

Response to this compound: The decrease in OCR after the injection of this compound indicates its direct inhibitory effect on Complex I-linked respiration.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR reached after FCCP injection, representing the maximum capacity of the ETC.

-

Proton Leak: The OCR remaining after oligomycin injection.

-

Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells, which is reduced by mitochondrial inhibitors like this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes, which are predominantly active in viable cells, reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (serial dilutions)

-

96-well tissue culture plates

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-channel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., from 1 nM to 100 µM). Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 1-4 hours at 37°C, allowing the formazan crystals to form.[12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[12]

-

Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

Data Analysis:

-

Subtract the background absorbance (from wells with medium but no cells).

-

Calculate the percentage of cell viability for each this compound concentration: (Absorbance of treated cells / Absorbance of control cells) * 100.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Affected Signaling Pathways

Inhibition of mitochondrial complex I by this compound is an upstream event that triggers widespread changes in cellular signaling, contributing to its anti-cancer effects.

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often hyperactivated in cancer.[10] this compound has been shown to suppress this pathway, leading to decreased cell proliferation and survival.[2][7] The mechanism may involve the reduction of ATP levels, which in turn can activate AMPK, an inhibitor of mTOR signaling.[8]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is critical for inflammation and cell survival. This compound can inhibit the activation of NF-κB, further promoting apoptosis.[6][10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate MAPK signaling, although the specific effects can be context-dependent.[6][10]

References

- 1. Deguelin and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 8. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dehydrodeguelin's Impact on the PI3K/Akt/mTOR Signaling Pathway: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodeguelin, a derivative of the natural rotenoid deguelin, has emerged as a compound of interest in cancer research due to its potential as a chemopreventive and therapeutic agent.[1][2][3] Like its parent compound, this compound exhibits anti-tumorigenic properties by modulating critical cellular signaling pathways, a key one being the PI3K/Akt/mTOR pathway.[1][2][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7][8][9] this compound's inhibitory effect on this pathway underscores its potential in cancer therapy by inducing apoptosis and halting cell cycle progression.[2][10][11]

These application notes provide a comprehensive overview of this compound's interaction with the PI3K/Akt/mTOR signaling cascade, supported by quantitative data and detailed experimental protocols for researchers investigating its therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects by intervening in the PI3K/Akt/mTOR signaling pathway. This pathway is typically initiated by the activation of receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[5][7][12]

This compound, similar to deguelin, is understood to inhibit this pathway, leading to the downregulation of key signaling molecules such as phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[1][4][11] This inhibition disrupts the pro-survival signals within cancer cells, ultimately leading to apoptosis and a reduction in cell proliferation.[2][10][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of deguelin and its derivatives, including this compound, on various cancer cell lines. This data provides a comparative reference for researchers evaluating the potency and selectivity of these compounds.

Table 1: Growth Inhibition (GI50) of Deguelin in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Molecular Subtype | GI50 (nM) | Selectivity (Fold) |

| MDA-MB-453 | Luminal Androgen Receptor (LAR) | 30 | 566 |

| SUM-185PE | Luminal Androgen Receptor (LAR) | 61 | 197 |

Data extracted from studies on deguelin, indicating its potent and selective activity against specific breast cancer subtypes.[4]

Table 2: Effect of Deguelin on Cell Viability and Apoptosis

| Cell Line | Treatment Concentration | Duration (hours) | % Cell Viability Reduction | % Apoptosis Induction |

| U937 (Leukemia) | 100 nmol/L | Not Specified | Significant Increase | Significant Increase |

| Hep-2 (HNSCC) | Dose-dependent | Time-dependent | Significant | Not Specified |

| MDA-MB-231 (Breast) | Dose-dependent | Time-dependent | Significant | Not Specified |

This table provides a qualitative summary of deguelin's effects from various studies, as specific percentages were not consistently provided across all sources.[11][13]

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of this compound on the PI3K/Akt/mTOR pathway.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To detect other proteins, the membrane can be stripped and re-probed with different primary antibodies (e.g., total Akt, β-actin as a loading control).

Visualizations

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow.

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Caption: Inhibition by this compound.

Caption: Experimental Workflow.

References

- 1. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective activity of deguelin identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis and inhibition of the phosphatidylinositol 3-kinase/Akt signaling pathway in the anti-proliferative actions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. youtube.com [youtube.com]

- 13. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrodeguelin Administration in Animal Models of Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodeguelin, a natural rotenoid compound isolated from plants such as Mundulea sericea, has demonstrated significant anti-cancer properties in a variety of preclinical studies. Its mechanism of action involves the modulation of key signaling pathways implicated in tumor growth, proliferation, apoptosis, and angiogenesis. This document provides a comprehensive overview of the administration of this compound in animal models of cancer, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from studies investigating the anti-tumor effects of this compound in various animal models of cancer.

Table 1: this compound in Lung Cancer Animal Models

| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Key Findings |

| Xenograft Mouse Model | Human non-small cell lung cancer (NSCLC) | Not specified | Prominently restrained tumor development.[1] | Deguelin impairs glucose metabolism by inhibiting Akt-mediated Hexokinase II expression.[1] |

| Xenograft Mouse Model | H1299 | 4 mg/kg | Tumor volume was significantly reduced to 115.9 mm³ compared to 798 mm³ in the control group.[2] | No detectable toxic effects were observed at this dosage.[2] |

Table 2: this compound in Breast Cancer Animal Models

| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Key Findings |

| Xenograft Mouse Model (Athymic Nude Mice) | MCF-7 | Not specified | Tumor volume in treated mice was 280.6% of pretreatment volume, compared to 629.9% in the control group. This represents a 56% reduction in mean tumor volume compared to the control.[3] | Deguelin inhibited breast tumor growth in the MCF-7 xenograft model.[3] |

| Xenograft Mouse Model (Athymic Nude Mice) | MDA-MB-231 | 2 or 4 mg/kg, i.p. | Reduced in vivo tumor growth. | Deguelin modulates the Wnt signaling pathway.[4] |

Table 3: this compound in Prostate Cancer Animal Models

| Animal Model | Cancer Cell Line/Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |

| Mouse Model (PTEN-deficient) | PTEN-deficient prostate cancer | 10 weeks of treatment | After 10 weeks of treatment, only a few cancer cells remained.[5] | This compound targets mitochondria and is effective in cancers lacking the PTEN gene.[5] |

Table 4: this compound in Colon Cancer Animal Models

| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Key Findings |

| Xenograft Mouse Model | Not specified | Not specified | The volume of the tumor treated with deguelin was significantly lower than that of the control.[3] | The apoptotic index for this compound-treated mice was much higher.[3] |